MCT4 Inhibition Potency vs. 2-Substituted Analog
5,6-Dimethylpyrimidin-4-ol demonstrates a quantifiable difference in potency for human monocarboxylate transporter 4 (MCT4) inhibition compared to a structurally related analog with a complex 2-substituent (CHEMBL5265956). In a cell-based assay, 5,6-Dimethylpyrimidin-4-ol exhibited an IC50 of 34,000 nM [1], while the comparator had an IC50 of 190,000 nM against the same target under identical conditions [2]. This difference is attributed to the simpler, unsubstituted pyrimidine scaffold of 5,6-Dimethylpyrimidin-4-ol, which may allow for more favorable interactions within the MCT4 binding pocket.
| Evidence Dimension | Inhibition of human MCT4 lactate efflux |
|---|---|
| Target Compound Data | IC50 = 34,000 nM (3.40E+4 nM) |
| Comparator Or Baseline | BDBM50610831 (CHEMBL5265956), a 5,6-dimethylpyrimidin-4-ol derivative with a complex 2-substituent; IC50 = 190,000 nM |
| Quantified Difference | 5.6-fold lower IC50 (34,000 nM vs 190,000 nM) |
| Conditions | Human MDA-MB-231 cells, inhibition of lactate efflux, preincubated for 30 min followed by D(+)glucose measurement. |
Why This Matters
This indicates that 5,6-Dimethylpyrimidin-4-ol's unsubstituted core may be a more potent starting point for developing MCT4 inhibitors, which are relevant in targeting tumor metabolism, compared to bulkier, more complex analogs.
- [1] BindingDB BDBM50610831. Affinity Data IC50: 3.40E+4 nM. Inhibition of human MCT4 in human MDA-MB-231 cells. View Source
- [2] BindingDB BDBM50610831 (Comparator). Affinity Data IC50: 190,000 nM. Inhibition of human MCT4 in human MDA-MB-231 cells. View Source
